molecular formula C27H27N9O6S B1682238 Tezosentan CAS No. 180384-57-0

Tezosentan

Numéro de catalogue: B1682238
Numéro CAS: 180384-57-0
Poids moléculaire: 605.6 g/mol
Clé InChI: TUYWTLTWNJOZNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tezosentan est un antagoniste non sélectif des récepteurs de l'endothéline qui agit comme vasodilatateur. Il a été initialement développé par Actelion Pharmaceuticals pour le traitement de l'insuffisance cardiaque aiguë. Des études cliniques ont révélé que le this compound n'améliorait pas de manière significative les symptômes tels que la dyspnée ni ne réduisait le risque d'événements cardiovasculaires fatals ou non fatals .

Applications De Recherche Scientifique

Cardiovascular Applications

1. Treatment of Acute Heart Failure

Tezosentan has been extensively studied for its efficacy in treating acute heart failure. In a series of clinical trials, including the VERITAS trials, this compound was administered to patients with acute heart failure to assess its impact on symptoms and clinical outcomes. However, results indicated that this compound did not significantly improve symptoms such as dyspnea compared to placebo, nor did it affect the incidence of death or worsening heart failure within a seven-day period .

2. Hemodynamic Effects

In studies focusing on hemodynamic responses, this compound demonstrated a dose-dependent increase in cardiac index and a reduction in pulmonary capillary wedge pressure, indicating improved cardiac function in patients with moderate to severe heart failure . The drug's ability to induce vasodilation without causing significant hypotension makes it a candidate for managing acute exacerbations of heart failure .

Oncological Applications

1. Anticancer Properties

Recent research has highlighted this compound's potential repurposing for cancer therapy due to its ability to target endothelin receptors involved in tumor growth and metastasis. Studies have shown that this compound can inhibit cellular processes such as proliferation and neovascularization in various cancer cell lines . For instance, in lung cancer cells exhibiting resistance to standard therapies, this compound was found to enhance the sensitivity of these cells to drugs like nintedanib by blocking specific signaling pathways associated with drug resistance .

Summary of Clinical Findings

StudyPopulationInterventionKey Findings
VERITAS Trials1435 patients with acute heart failureThis compound vs. PlaceboNo significant improvement in dyspnea or clinical outcomes
RITZ-4 TrialPatients with heart failureThis compound infusionNo significant improvement in primary clinical endpoints
Hemodynamic Study61 patients with heart failureThis compound infusion at varying dosesDose-dependent increase in cardiac index; safe administration
Cancer Therapy StudyVarious cancer cell linesThis compound as adjunct therapyEnhanced sensitivity to nintedanib; potential for overcoming drug resistance

Analyse Biochimique

Biochemical Properties

Tezosentan acts by inhibiting endothelin (ET) receptors, which are overexpressed in many types of cancer cells . Endothelin-1 (ET1) is a substance produced by the body that causes blood vessels to narrow . This compound has affinity for both ET A and ET B receptors . By blocking the effects of ET1, this compound can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .

Cellular Effects

This compound has been found to have anticancer properties due to its ability to target the ET receptors . These receptors are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance . Changes in the expression of ET1 and its associated receptors and signaling pathways can disrupt normal cellular processes and contribute to the development and progression of tumors .

Molecular Mechanism

This compound is an intravenous endothelin receptor A/B antagonist . It was initially developed for vasodilation in patients with acute heart failure but studies have shown that it does not assist in the treatment of dyspnea or prevent cardiovascular events .

Temporal Effects in Laboratory Settings

In a study, it was observed that this compound led to a decrease of mean pulmonary artery pressure (PAP) from 33.4 4.0 mm Hg to 24.7 2.1 mm Hg and pulmonary vascular resistance (PVR) from 7.8 1.4 mm Hg · L–1 · min · m2 to 5.2 0.7 mm Hg · L–1 · min · m2 . All animals treated with this compound survived, whereas in the control group four out of six animals died .

Dosage Effects in Animal Models

In spontaneously hypertensive rats, intravenous injection of this compound has acute hemodynamic effects and decreases blood pressure . In another study, this compound was found to decrease pulmonary artery pressure and improve survival rate in a porcine model of acute pulmonary arterial hypertension after meconium aspiration .

Metabolic Pathways

This compound is rapidly distributed after intravenous administration, with a volume of distribution of approximately 3 L/kg . The drug has a linear pharmacokinetic profile over a wide range of doses . This compound is metabolized primarily by the liver via the cytochrome P450 3A4 enzyme system, and its clearance is primarily via the biliary route .

Transport and Distribution

This compound is rapidly distributed after intravenous administration, with a volume of distribution of approximately 3 L/kg . The drug has a linear pharmacokinetic profile over a wide range of doses .

Méthodes De Préparation

Tezosentan est synthétisé par un procédé chimique en plusieurs étapes. La voie de synthèse implique la formation d'un noyau pyridine-sulfonamide, suivie de l'introduction de divers groupes fonctionnels pour obtenir la structure finale. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées. Les méthodes de production industrielle du this compound impliquent le passage à l'échelle du processus de synthèse en laboratoire tout en maintenant un contrôle qualité strict pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Tezosentan subit plusieurs types de réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

    Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

    Substitution : this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.

Applications de la recherche scientifique

Mécanisme d'action

This compound exerce ses effets en bloquant les récepteurs de l'endothéline, en particulier les récepteurs de l'endothéline A et de l'endothéline B. L'endothéline-1, un puissant vasoconstricteur, se lie à ces récepteurs et provoque un rétrécissement des vaisseaux sanguins. En inhibant la liaison de l'endothéline-1 à ses récepteurs, le this compound favorise la vasodilatation, améliore le flux sanguin et réduit la charge de travail du cœur. Les cibles moléculaires du this compound comprennent les récepteurs de l'endothéline, et les voies impliquées dans son mécanisme d'action sont liées à la régulation du tonus vasculaire et de la signalisation cellulaire .

Comparaison Avec Des Composés Similaires

Tezosentan appartient à une classe de composés connus sous le nom d'antagonistes des récepteurs de l'endothéline. Des composés similaires comprennent :

This compound est unique par son action antagoniste double sur les récepteurs de l'endothéline A et de l'endothéline B, tandis que certains autres composés de cette classe peuvent cibler sélectivement un sous-type de récepteur .

Activité Biologique

Tezosentan is a dual endothelin receptor antagonist (ERA) primarily developed for the treatment of pulmonary arterial hypertension. Its mechanism of action involves blocking endothelin-1 (ET-1) receptors, which play a significant role in various physiological and pathological processes, including vasoconstriction, inflammation, and cancer progression. This article explores the biological activity of this compound, particularly its pharmacological effects, potential therapeutic applications, and findings from relevant studies.

This compound exhibits high affinity for both endothelin A (ET_A) and endothelin B (ET_B) receptors. By inhibiting these receptors, this compound can induce vasodilation, improve blood flow, and reduce cardiac workload. The blockade of ET_A receptors is particularly significant in cancer therapy as it has been shown to affect cellular processes related to proliferation, survival, and drug resistance in various cancer types .

Pharmacokinetics and Pharmacodynamics

This compound is administered intravenously and has a linear pharmacokinetic profile with a volume of distribution of approximately 3 L/kg. It is primarily metabolized by the liver via the cytochrome P450 3A4 enzyme system. The drug has a half-life of about 30 minutes and is eliminated within 24 hours post-administration .

Cardiovascular Effects

This compound's hemodynamic effects have been evaluated in several clinical trials:

  • Study on Heart Failure : A randomized placebo-controlled study demonstrated that this compound administration resulted in a dose-dependent increase in cardiac index (24.4% to 49.9%) compared to placebo (3.0%). Additionally, it reduced pulmonary capillary wedge pressure and systemic vascular resistance without significant changes in heart rate .
  • RITZ-4 Trial : This multicenter trial assessed this compound's efficacy in patients with acute decompensated heart failure. Despite its pharmacological benefits, this compound did not significantly improve clinical outcomes compared to placebo .

Anticancer Properties

Recent research has highlighted this compound's potential in oncology:

  • Inhibition of Tumor Growth : this compound has shown promise in reducing the growth of certain cancer cell lines by blocking ET_A signaling pathways associated with drug resistance. For instance, studies indicated that this compound could enhance the sensitivity of lung cancer cells to nintedanib by decreasing levels of proteins involved in drug resistance such as ABCB1 and NFκB .
  • Mechanisms in Colorectal Cancer : In colorectal cancer models, ET-1 was found to promote cell growth through ET_A receptor activation. Targeting this pathway with this compound may offer therapeutic benefits against colorectal tumors .

Data Summary

The following table summarizes key findings from various studies on this compound:

StudyPopulationDosageKey Findings
Hemodynamic Effects StudyHeart Failure Patients5-100 mg/hSignificant increase in cardiac index; reduced pulmonary resistance
RITZ-4 TrialAcute Decompensated HF Patients25-50 mg/hNo significant improvement in clinical outcomes compared to placebo
Cancer Therapy ResearchVarious Cancer Cell LinesVariableReduced tumor growth; enhanced sensitivity to other chemotherapeutics

Propriétés

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYWTLTWNJOZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N9O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170956
Record name Tezosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180384-57-0
Record name Tezosentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180384-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tezosentan [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tezosentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06558
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tezosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEZOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64J9J55263
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tezosentan
Reactant of Route 2
Reactant of Route 2
Tezosentan
Reactant of Route 3
Reactant of Route 3
Tezosentan
Reactant of Route 4
Reactant of Route 4
Tezosentan
Reactant of Route 5
Reactant of Route 5
Tezosentan
Reactant of Route 6
Reactant of Route 6
Tezosentan
Customer
Q & A

Q1: What is the primary mechanism of action of tezosentan?

A1: this compound competitively antagonizes both endothelin A (ETA) and endothelin B (ETB) receptors. [, , , ] This effectively blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to its receptors. [, , ]

Q2: What are the downstream effects of this compound's antagonism of ET receptors?

A2: By blocking ET-1 binding, this compound induces vasodilation, reducing pulmonary and systemic vascular resistance. [, , , ] This can lead to improved cardiac output and reduced pulmonary capillary wedge pressure. [, ]

Q3: Does this compound affect nitric oxide (NO) signaling?

A3: Yes, research suggests that this compound can enhance NO signaling. Studies in lambs with surgically induced increases in pulmonary blood flow showed that this compound increased NO levels and activity of endothelial NO synthase (eNOS). [] This effect was linked to this compound's ability to enhance hydrogen peroxide generation and alter catalase activity, thereby modulating eNOS phosphorylation. []

Q4: How does this compound affect endothelin-1 levels?

A4: this compound administration has been shown to increase plasma endothelin-1 concentrations. [, ] This is likely a compensatory response to the blockade of ET receptors. [, ]

Q5: How is this compound administered, and what is its pharmacokinetic profile?

A5: this compound is designed for intravenous administration. [, ] It exhibits a short half-life of approximately 3 hours and is primarily excreted unchanged through the bile (>95%). [, ] Studies in healthy volunteers show a biphasic plasma concentration-time profile, with an initial rapid decline followed by a slower terminal phase. []

Q6: Does renal impairment affect this compound's pharmacokinetics?

A6: Research suggests that severe renal impairment does not significantly impact the pharmacokinetics of this compound. [] Therefore, no dose adjustment is deemed necessary for patients with renal impairment. []

Q7: Does liver cirrhosis affect this compound exposure?

A7: Yes, moderate to severe liver impairment is associated with increased exposure to this compound. [] This effect is more pronounced in patients with elevated bilirubin levels, necessitating dose reduction. []

Q8: Are there any ethnic differences in the pharmacokinetics of this compound?

A8: Studies comparing Caucasian and Japanese subjects showed no clinically significant differences in pharmacokinetic parameters. [] This suggests that similar dosing regimens can be used for both ethnicities. []

Q9: Has this compound demonstrated efficacy in animal models of acute lung injury?

A9: Yes, in several animal models of acute lung injury, including endotoxin-induced lung injury [, ] and chlorine gas-induced lung injury, [] this compound has been shown to ameliorate pulmonary hypertension, lung edema, and improve gas exchange. [, , ]

Q10: What about this compound's efficacy in models of heart failure?

A10: this compound has demonstrated beneficial hemodynamic effects in various animal models of heart failure. [, , , ] It improved cardiac function in rat models of chronic heart failure [] and reduced myocardial injury in a rat model of abdominal aortic ischemia-reperfusion. []

Q11: Has this compound been evaluated in clinical trials for acute heart failure?

A11: Yes, this compound underwent clinical trials for acute heart failure. While early trials showed promising hemodynamic improvements, larger phase III trials like VERITAS did not demonstrate significant benefits in patient symptoms or clinical outcomes. [, ]

Q12: Has this compound shown efficacy in other disease models?

A12: Beyond heart and lung injury, this compound has shown protective effects in models of hepatic ischemia-reperfusion injury, [] endotoxin-challenged cirrhotic rats, [] and even in improving oxygenation in contralateral TRAM flap tissue in pigs. []

Q13: What are the known side effects associated with this compound?

A13: The most common side effect reported with this compound administration is headache. [, ] Other reported side effects include nausea and hypotension. [, ]

Q14: Are there any concerns about this compound's safety in specific patient populations?

A14: Concerns have been raised about potential renal deterioration in patients with cirrhosis and type 2 hepatorenal syndrome treated with this compound. [] Further research is needed to clarify these risks. []

Q15: What are the potential future applications of this compound or similar compounds?

A15: While its role in heart failure treatment requires further investigation, this compound's actions on ET receptors continue to be relevant for other conditions. Research suggests potential applications in areas like cancer therapy [], targeting ET-1 uptake in stenotic aortic valves [], and understanding the complex interplay of ET with NO and prostanoids in various physiological and pathophysiological processes. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.